2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol
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Overview
Description
2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a significant compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol typically involves the reaction of 5-nitrofurfural with 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters and ethers.
Scientific Research Applications
2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections caused by resistant bacteria.
Industry: Used in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol involves the inhibition of bacterial enzymes. The compound interferes with the aerobic and anaerobic degradation of glucose and pyruvate, affecting enzymes such as pyruvate dehydrogenase and citrate synthetase. This leads to the disruption of essential metabolic pathways in bacteria, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
- Nitrofurantoin
- Nitrofurazone
- Furazolidone
- Nifuroxazide
- Nitrofural
Uniqueness
2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner. This makes it a valuable compound in the development of new antimicrobial agents, especially against resistant strains .
Properties
CAS No. |
73315-75-0 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylamino]phenol |
InChI |
InChI=1S/C11H10N2O4/c14-10-4-2-1-3-9(10)12-7-8-5-6-11(17-8)13(15)16/h1-6,12,14H,7H2 |
InChI Key |
QVZTZZLFQZGKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(O2)[N+](=O)[O-])O |
Origin of Product |
United States |
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